molecular formula C9H15NO B11774146 1-(Quinuclidin-4-yl)ethanone

1-(Quinuclidin-4-yl)ethanone

Cat. No.: B11774146
M. Wt: 153.22 g/mol
InChI Key: WJGRWKUEMXLLRF-UHFFFAOYSA-N
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Description

1-(Quinuclidin-4-yl)ethanone (CAS 18955-80-1) is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . It is built around the quinuclidine scaffold, a nitrogen-containing bicyclic structure known for its unique three-dimensional geometry and significant basicity . Quinuclidine derivatives are of high interest in medicinal chemistry and pharmacology, particularly in the development of ligands for the α7 nicotinic acetylcholine receptor (nAChR) . Research into α7 nAChR ligands is a prominent area for potential therapeutic applications in disorders involving neurodegeneration, cognitive impairment, and inflammatory pathways . As a ketone-functionalized quinuclidine, this compound serves as a valuable building block (synthon) for the synthesis of more complex molecules for pharmaceutical research and development . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-azabicyclo[2.2.2]octan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-8(11)9-2-5-10(6-3-9)7-4-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGRWKUEMXLLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCN(CC1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Quinuclidin 4 Yl Ethanone and Its Analogs

Strategies for Carbon-Carbon Bond Formation at Quinuclidine (B89598) C4 Position

The introduction of an ethanone (B97240) moiety at the C4 position of the quinuclidine ring presents a unique synthetic challenge. Several strategies have been developed to achieve this transformation, each with its own advantages and limitations.

Construction of the Ethanone Moiety via Acylation or Related Reactions

Direct acylation of the quinuclidine ring at the C4 position is a conceptually straightforward approach to introduce the ethanone group. However, the electron-rich nature of the nitrogen atom in the quinuclidine ring can lead to complications, such as N-acylation and decreased reactivity of the ring towards electrophilic substitution. ibs.re.kr To overcome these challenges, various strategies have been employed.

One approach involves the use of dual catalytic systems that merge C-H activation with photoredox catalysis. For instance, ortho-acylation of acetanilide (B955) derivatives has been achieved using α-ketoacids as coupling partners under synergistic palladium-catalyzed C-H activation and photoredox catalysis. beilstein-journals.org While not directly applied to quinuclidine, this methodology highlights the potential for C-H functionalization to introduce acyl groups. Another strategy involves the generation of acyl radicals, which can then add to a suitable quinuclidine precursor. Acyl radicals can be generated from aldehydes through hydrogen atom transfer (HAT) mediated by a quinuclidine radical cation under photoredox conditions. ccspublishing.org.cnrsc.org This method offers a mild and selective way to form the desired carbon-carbon bond.

The site-selectivity of acylation on pyridinium (B92312) salts, a related heterocyclic system, has been shown to be controllable by the nature of the N-substituent. ibs.re.kr N-aminopyridinium salts favor C4-acylation, while N-methoxypyridinium salts direct the reaction to the C2-position. ibs.re.kr This suggests that modification of the quinuclidine nitrogen could potentially be used to direct acylation to the C4 position.

Reaction TypeCatalyst/ReagentKey Features
Friedel-Crafts AcylationLewis AcidTraditional method, can be complicated by N-acylation.
Photoredox-Mediated AcylationIr or Ru photocatalystGenerates acyl radicals from aldehydes for addition to the ring. beilstein-journals.org
Dual C-H Activation/Photoredox CatalysisPd catalyst and photocatalystEnables direct C-H acylation of aromatic rings. beilstein-journals.org
Quinuclidine-Mediated HATQuinuclidine radical cationSelectively generates acyl radicals from aldehydes. ccspublishing.org.cnrsc.org

Methodologies Utilizing Quinuclidin-4-yl Carboxylic Acid or Alcohol Precursors

An alternative and often more reliable approach to 1-(quinuclidin-4-yl)ethanone involves the use of pre-functionalized quinuclidine precursors, such as quinuclidin-4-yl carboxylic acid or quinuclidin-4-yl methanol (B129727). These starting materials can be prepared from commercially available 4-cyanoquinuclidine. google.comgoogle.com

Quinuclidin-4-yl carboxylic acid can be converted to the corresponding acid chloride, which can then be reacted with an appropriate organometallic reagent, such as a methyl organocuprate or methylmagnesium bromide, to yield the desired ketone. Alternatively, the carboxylic acid can be coupled with a methylating agent using standard peptide coupling reagents.

Quinuclidin-4-yl methanol can be oxidized to the corresponding aldehyde, quinuclidine-4-carboxaldehyde. googleapis.com This aldehyde can then be subjected to a Grignard reaction with methylmagnesium bromide followed by oxidation of the resulting secondary alcohol to afford this compound. Another route from the aldehyde involves a Wittig-type reaction with a phosphorus ylide to introduce the two-carbon chain, followed by hydration of the resulting alkene to give the ketone.

PrecursorReagents for ConversionIntermediateFinal Product
Quinuclidin-4-yl carboxylic acidOxalyl chloride, then Me₂CuLiQuinuclidin-4-yl acyl chlorideThis compound
Quinuclidin-4-yl methanolPCC or Swern oxidationQuinuclidine-4-carboxaldehydeThis compound
Quinuclidine-4-carboxaldehydeMeMgBr, then oxidation1-(Quinuclidin-4-yl)ethanolThis compound

Approaches from Quinuclidinone Derivatives

Quinuclidinone derivatives, such as quinuclidin-3-one (B120416), can also serve as precursors for the synthesis of C4-substituted analogs, although this is less direct for this compound. rsc.orgresearchgate.net Synthetic strategies often involve ring-opening and re-closing sequences or complex rearrangements. For instance, quinuclidin-3-one hydrochloride can be reacted with 4-formyl benzoic acid to form a chalcone-like intermediate, which can then be further functionalized. rsc.orgresearchgate.net While this specific example does not lead directly to the target molecule, it illustrates the utility of quinuclidinones as versatile building blocks for accessing a range of substituted quinuclidine derivatives. rsc.org

Stereoselective Synthesis of Quinuclidine Scaffolds and Derivatives

The quinuclidine scaffold contains a chiral center at the bridgehead carbon, and many of its biologically active derivatives possess additional stereocenters. Therefore, the development of stereoselective methods for the synthesis of the quinuclidine ring system is of paramount importance.

Asymmetric Catalysis in Quinuclidine Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of quinuclidine derivatives. chinesechemsoc.orgchinesechemsoc.org These methods often employ chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

One notable example is the iridium-catalyzed intramolecular allylic dearomatization reaction, which allows for the asymmetric construction of quinuclidine derivatives with high diastereo- and enantioselectivity (up to >20:1 dr and >99% ee). chinesechemsoc.orgchinesechemsoc.org This method utilizes a chiral Feringa ligand in combination with an iridium precursor to catalyze the cyclization of appropriately substituted indole (B1671886) derivatives. chinesechemsoc.orgchinesechemsoc.org

Organocatalysis has also proven effective in the asymmetric synthesis of the quinuclidine core. For example, a proline-catalyzed asymmetric cycloaldolization has been used as a key step in the total synthesis of quinine (B1679958) and quinidine, affording the piperidine (B6355638) precursor with high enantioselectivity (up to 99% ee). researchgate.net Similarly, a diphenylprolinol silyl (B83357) ether-mediated Michael reaction has been employed to construct the piperidine skeleton with excellent diastereoselectivity. researchgate.net

Catalytic SystemReaction TypeKey Features
[Ir(cod)Cl]₂ / Feringa ligandIntramolecular Allylic DearomatizationHigh yields, diastereoselectivity, and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org
ProlineAsymmetric CycloaldolizationForms chiral piperidine precursors for quinuclidine synthesis. researchgate.net
Diphenylprolinol silyl etherMichael AdditionConstructs piperidine skeleton with high diastereoselectivity. researchgate.net
Ru-diamine complexesAsymmetric Transfer HydrogenationProduces chiral cis-3-quinuclidinols with excellent selectivity. bohrium.com

Enantioselective Approaches to Functionalized Quinuclidines

Enantioselective approaches to functionalized quinuclidines often rely on the use of chiral starting materials or chiral auxiliaries to introduce the desired stereochemistry. These methods can provide access to a wide range of optically active quinuclidine derivatives that can be further elaborated to target molecules.

A powerful strategy involves the use of catalytic asymmetric dearomatization reactions, which transform planar aromatic compounds into highly enantioenriched three-dimensional molecules. chinesechemsoc.orgchinesechemsoc.org This approach has been successfully applied to the synthesis of indolenine-fused quinuclidine derivatives. chinesechemsoc.orgchinesechemsoc.org

Another approach involves the stereoselective functionalization of a pre-formed quinuclidine ring. For example, the asymmetric hydrogenation of tetrasubstituted α-acylpyrazole-β-alkyl cycloalkenes has been used to construct the piperidine ring of quinine with high enantio- and diastereoselectivity. researchgate.net Furthermore, the development of methods for the enantioselective synthesis of cis-3-quinuclidinols via Ru-catalyzed asymmetric transfer hydrogenation provides access to valuable chiral building blocks. bohrium.com This reaction proceeds with high yields and excellent diastereo- and enantioselectivity (up to 99:1 dr and 99% ee). bohrium.com

The synthesis of complex natural products containing the quinuclidine scaffold, such as quinine, has driven the development of innovative enantioselective strategies. researchgate.netscispace.comrsc.orgresearchgate.net These total syntheses often feature key steps that establish the absolute and relative stereochemistry of multiple chiral centers within the molecule. scispace.comrsc.orgresearchgate.net

Diastereoselective Control in Synthetic Pathways

Achieving a high degree of diastereoselectivity is a critical challenge in the synthesis of complex molecules like quinuclidine derivatives, which often possess multiple stereocenters.

Recent breakthroughs have demonstrated exceptional control over diastereoselectivity. For instance, an iridium-catalyzed intramolecular allylic dearomatization reaction has been developed for the asymmetric construction of quinuclidine derivatives. chinesechemsoc.orgchinesechemsoc.org This method yields a variety of quinuclidine analogs in good to excellent yields (68%–96%) and with outstanding diastereoselectivity, often exceeding a 20:1 diastereomeric ratio (dr). chinesechemsoc.orgchinesechemsoc.org The success of this approach is attributed to the use of a catalyst system derived from [Ir(cod)Cl]₂ and a Feringa-type ligand, which effectively controls the stereochemistry at the allylic position. chinesechemsoc.org The facial selectivity of the prochiral nucleophile is the determining factor for the observed diastereomeric ratios. chinesechemsoc.org

Another notable example involves a palladium-mediated intramolecular allylic alkylation for the construction of the 3-vinyl-quinuclidine core. acs.org This ketone-enolate-stereocontrolled reaction proceeds with excellent regio- and diastereoselectivity, marking a significant advancement in the synthesis of quinine analogs. acs.org Furthermore, a diastereoselective radical cyclization approach has been developed to create substituted quinuclidines. nih.gov This method utilizes a phosphorus hydride mediated radical addition/cyclization of a 1,7-diene to produce trisubstituted piperidines, which are then converted to 2,5-disubstituted quinuclidines through S(_{N})2-type cyclizations. nih.gov

The table below summarizes key findings in diastereoselective synthesis of quinuclidine derivatives.

Catalyst/MethodSubstrateProductDiastereomeric Ratio (dr)YieldReference
Iridium/[Ir(cod)Cl]₂ with Feringa ligandIndole-derived substratesIndolenine-fused quinuclidine derivativesUp to >20:168%–96% chinesechemsoc.orgchinesechemsoc.org
Palladium-mediated allylic alkylationKetone enolate3-vinyl-quinuclidineExcellentNot specified acs.org
Phosphorus hydride mediated radical cyclization1,7-Diene2,5-disubstituted quinuclidinesNot specifiedNot specified nih.gov
Ruthenium-catalyzed asymmetric transfer hydrogenationα-substituted β-keto esterscis-3-quinuclidinolsUp to 99:1Up to 99% researchgate.net
Borane-catalyzed 1,7-hydride shiftAmino-substituted chalconesDihydroquinoline-4-onesUp to >99:175-99% nih.gov

Green Chemistry Principles in the Synthesis of Quinuclidine Derivatives

The integration of green chemistry principles into the synthesis of quinuclidine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving energy efficiency. nih.gov In the context of quinuclidine chemistry, microwave irradiation has been successfully employed for the rapid esterification of quinuclidine-4-carboxylic acid, significantly reducing reaction times compared to conventional heating methods. For example, the reaction of quinuclidine-4-carboxylic acid with ethanol (B145695) in the presence of sulfuric acid under microwave conditions (150 W, 100°C) is complete in just 20 minutes.

Solvent-free synthesis is another key tenet of green chemistry. An industrially viable, solvent-free process for the large-scale synthesis of racemic 3-quinuclidinol (B22445) has been developed. tsijournals.com This approach minimizes solvent usage, thereby reducing costs and environmental waste. tsijournals.com Mechanochemical techniques, such as grinding, also offer a solvent-free route for asymmetric organocatalysis, including reactions involving quinuclidine derivatives. researchgate.net

Developing catalyst-free reactions is a significant goal in green chemistry. A catalyst-free process for the direct oxidative synthesis of 2,3-disubstituted quinuclidine N-oxide derivatives has been reported. researchgate.net

Biocatalysis offers an environmentally benign alternative to traditional chemical catalysis. Enzymes like butyrylcholinesterase (BChE) have been investigated for the kinetic resolution of racemic quinuclidine derivatives. srce.hr BChE can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the (S)- and (R)-enantiomers. While BChE did not hydrolyze racemic amides in one study, it was discovered that N-benzyl derivatives of 3-amidoquinuclidine act as inhibitors of the enzyme. srce.hr This highlights the potential for enzymatic methods in both the synthesis and biological evaluation of quinuclidine compounds.

The use of green solvents is a cornerstone of sustainable chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The reduction of quinuclidinone to RS-3-quinuclidinol using sodium borohydride (B1222165) can be effectively carried out in water. tsijournals.com

Ionic liquids (ILs) are another class of green solvents with unique properties, such as low vapor pressure and high thermal stability. nih.gov They have been explored as media for reactions involving quinuclidine derivatives. For instance, an amino-functionalized ionic liquid has been used as a catalytically active solvent for the microwave-assisted synthesis of 4H-pyrans. capes.gov.br Quinuclidine has also been immobilized on ionic liquid supports for use in the Baylis-Hillman reaction. mdpi.com

Heterogeneous catalysts offer significant advantages in terms of ease of separation and recyclability. Porous polymeric microparticles with immobilized quinuclidine functionality have been synthesized and used as a reusable catalyst for the Baylis-Hillman reaction. acs.org These microparticles demonstrated high catalytic efficiency and could be easily recovered and reused. acs.org Another approach involves immobilizing quinuclidine on FeNi₃ nanoparticles, creating an efficient heterogeneous catalyst for the synthesis of triazolo[1,2-a]indazole-triones under solvent-free conditions. researchgate.net This catalyst is magnetically recoverable and can be recycled multiple times without a significant loss of activity. researchgate.net

The table below provides an overview of green chemistry approaches in quinuclidine synthesis.

Green Chemistry PrincipleMethodologySpecific ExampleKey AdvantageReference
Energy Efficiency Microwave-Assisted SynthesisEsterification of quinuclidine-4-carboxylic acidReduced reaction time
Waste Prevention Solvent-Free SynthesisLarge-scale synthesis of racemic 3-quinuclidinolMinimized solvent usage and cost tsijournals.com
Catalysis Catalyst-Free SynthesisDirect oxidative synthesis of quinuclidine N-oxide derivativesAvoids catalyst-related cost and waste researchgate.net
Catalysis BiocatalysisEnzymatic kinetic resolution using Butyrylcholinesterase (BChE)High enantioselectivity under mild conditions
Safer Solvents Use of WaterReduction of quinuclidinone with NaBH₄Environmentally benign and safe solvent tsijournals.com
Safer Solvents Use of Ionic LiquidsImmobilized quinuclidine for Baylis-Hillman reactionRecyclable and tunable solvent/support mdpi.com
Catalysis Heterogeneous CatalysisQuinuclidine immobilized on polymeric microparticlesEasy catalyst separation and reuse acs.org
Catalysis Heterogeneous CatalysisQuinuclidine on FeNi₃ nanoparticlesMagnetic recovery and recyclability researchgate.net

Chemical Transformations of this compound and its Precursors

This compound and its precursors are versatile intermediates that can undergo a wide range of chemical transformations to generate a diverse array of functionalized quinuclidine derivatives.

The ketone moiety in this compound is a key functional group for further derivatization. For example, it can undergo reduction to the corresponding alcohol, (quinuclidin-4-yl)ethanol. This transformation can be achieved using various reducing agents.

Precursors to this compound, such as quinuclidine-4-carboxylic acid, are also valuable starting materials. The carboxylic acid can be reduced to the corresponding alcohol, (quinuclidin-4-yl)methanol, using reagents like borane (B79455) methylsulfide complex. google.com

The quinuclidine ring itself can be functionalized. For example, 3-amidoquinuclidines can be synthesized from the corresponding 3-aminoquinuclidine (B1202703) and an acid anhydride. srce.hr These amides can then be quaternized by reaction with benzyl (B1604629) bromide to form N-quaternary derivatives. srce.hrnih.gov Furthermore, the quinuclidine core can participate in C-H activation reactions, allowing for the introduction of aryl groups at specific positions. researchgate.net

The quinuclidine derivatives obtained from these transformations can undergo further reactions. For instance, indolenine-fused quinuclidines, synthesized via iridium catalysis, can be subjected to hydrogenation or reduction with sodium cyanoborohydride to yield further elaborated structures. chinesechemsoc.org

Functionalization via Alpha-Lithiation of Quinuclidine N-Oxides

A powerful strategy for functionalizing the quinuclidine ring system at the carbon adjacent to the nitrogen atom (the α-position) involves the use of quinuclidine N-oxide (QNO). The oxidation of the quinuclidine nitrogen to the corresponding N-oxide facilitates the deprotonation of an α-proton. liverpool.ac.uk

The process begins with the formation of α-lithio quinuclidine N-oxide (Li-QNO) by treating QNO with a strong base, such as n-butyllithium. liverpool.ac.ukrsc.org This lithiated intermediate acts as a potent, non-nucleophilic base and a synthetic handle for introducing various functionalities. rsc.org Subsequent reaction of Li-QNO with a suitable electrophile allows for the introduction of a desired substituent at the α-position of the quinuclidine ring. liverpool.ac.uk

To synthesize a precursor for this compound, one could envision trapping the lithiated intermediate with an acetylating agent. The final step would involve the reduction of the N-oxide to regenerate the tertiary amine, yielding the functionalized quinuclidine. This methodology provides a route to derivatives that are otherwise difficult to access and has been explored for creating libraries of functionalized quinuclidines for applications in pharmaceuticals and asymmetric catalysis. liverpool.ac.uk

Table 1: Key Reagents in Alpha-Lithiation of Quinuclidine N-Oxide

Reagent/IntermediateRole in SynthesisReference
Quinuclidine N-oxide (QNO)Starting material for lithiation liverpool.ac.uk
n-ButyllithiumStrong base for deprotonation rsc.org
α-Lithio quinuclidine N-oxide (Li-QNO)Key nucleophilic intermediate liverpool.ac.ukrsc.org
Electrophile (e.g., Acetylating Agent)Provides the desired functional group liverpool.ac.uk

Horner-Emmons Reactions and Subsequent Modifications

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org In the context of quinuclidine chemistry, the HWE reaction provides a robust method for elongating and modifying side chains attached to the heterocyclic core.

A relevant synthetic application involves the reaction of an aldehyde derived from the quinuclidine core with a phosphonate ylide. For instance, (quinuclidin-4-yl)methanol can be oxidized to the corresponding aldehyde. This aldehyde can then undergo an HWE reaction with a phosphonate reagent like triethyl phosphonoacetate in the presence of a base such as sodium hydride. google.com This sequence yields an α,β-unsaturated ester, specifically a 3-(4-quinuclidinyl)crotonate derivative. google.com

The advantages of the HWE reaction include the high nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate (B84403) byproduct during workup. orgsyn.org This methodology is crucial for constructing analogs with unsaturated side chains, which can serve as intermediates for further transformations. google.com

Table 2: Example of Horner-Wadsworth-Emmons Reaction in Quinuclidine Synthesis

Reactant 1Reactant 2BaseProductReference
Quinuclidin-4-carbaldehydeTriethyl phosphonoacetateSodium Hydride3-(4-Quinuclidinyl)crotonate google.com
3-Quinuclidinone4-Formyl benzoic acidSodium Hydroxide(Z)-4-((3-oxo-1-azabicyclo[2.2.2]oct-2-ylidene)methyl)-benzoic acid rsc.org

Hydrogenation and Reduction Reactions

Hydrogenation and reduction reactions are fundamental transformations in the synthesis of this compound and its analogs, allowing for the saturation of double bonds and the modification of the carbonyl group. ineratec.delibretexts.org

Catalytic hydrogenation is commonly employed to reduce carbon-carbon double bonds. libretexts.org Following the Horner-Emmons reaction described previously, the resulting unsaturated crotonate derivative can be hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to yield the corresponding saturated ester. google.com This two-step sequence of HWE followed by hydrogenation is an effective strategy for carbon chain extension. google.com

The carbonyl group of this compound itself is a key site for reduction reactions. It can be reduced to a secondary alcohol, (1-(quinuclidin-4-yl)ethanol), using various reducing agents. Furthermore, the ketone can undergo reductive amination, where it is converted to an imine and then reduced to form an amine. thieme-connect.de Biocatalytic methods, employing enzymes such as transaminases, offer a highly stereoselective approach for this transformation, yielding chiral amines from prochiral ketones. acs.org These reduction methods significantly expand the chemical diversity of accessible quinuclidine-based compounds. thieme-connect.deacs.org

Table 3: Hydrogenation and Reduction Reactions for Quinuclidine Analogs

SubstrateReaction TypeReagent/CatalystProduct TypeReference
3-(4-Quinuclidinyl)crotonateC=C HydrogenationH₂, Pd/CSaturated Ester google.com
This compoundKetone Reductione.g., NaBH₄Secondary AlcoholN/A
This compoundReductive AminationAmine, H₂, CatalystAmine thieme-connect.de
Ketone AnalogBiocatalytic ReductionTransaminase (e.g., ATA-303)Chiral Amine acs.org

Electrophilic and Nucleophilic Additions to the Carbonyl

The carbonyl group of this compound and its ketone analogs is a prime target for both nucleophilic and electrophilic addition reactions, enabling the construction of more complex molecular architectures.

Nucleophilic addition to the carbonyl carbon is a common strategy to introduce new carbon-carbon bonds. The reaction of quinuclidinone analogs with organometallic reagents, such as Grignard or organolithium reagents, results in the formation of tertiary alcohols. researchgate.net For example, the synthesis of the drug Umeclidinium bromide involves an intermediate, phenyl(quinuclidin-4-yl)methanone, which can be formed by the addition of a phenyl organometallic reagent to a quinuclidine-4-carboxylic acid derivative. researchgate.net Studies on nucleophilic additions to quinuclidinone systems have revealed that the incoming nucleophile often attacks from the sterically more congested face of the carbonyl group, a finding that has been rationalized by analyzing the molecule's electrostatic potential. researchgate.net

The α-carbon adjacent to the carbonyl group can be functionalized via electrophilic addition to an enolate intermediate. By treating this compound with a suitable base, an enolate can be generated, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other groups at the α-position, further diversifying the range of accessible analogs. google.com

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Quinuclidin 4 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 1-(Quinuclidin-4-yl)ethanone. The rigid, cage-like structure of the quinuclidine (B89598) core combined with the acetyl substituent provides a distinct set of signals that can be fully assigned using a combination of one-dimensional and two-dimensional experiments.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons. The ¹H NMR spectrum would show a characteristic singlet for the methyl protons of the acetyl group and a series of multiplets for the protons on the quinuclidine cage. The ¹³C NMR spectrum would display signals for the carbonyl carbon, the methyl carbon, and the unique carbons of the bicyclic system.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) J-coupling networks. sdsu.edu This is crucial for tracing the connectivity between the protons on the quinuclidine ring system, confirming the through-bond coupling pathways.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom (¹-bond ¹H-¹³C correlation). columbia.edu This experiment definitively links the proton assignments to the carbon backbone of the molecule. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu This is particularly useful for identifying the quaternary carbon (C4) of the quinuclidine ring by its correlation to nearby protons and for confirming the connection of the acetyl group to the ring by observing a correlation from the methyl protons to the carbonyl carbon (C=O) and to C4 of the quinuclidine ring.

The combination of these techniques allows for the complete and validated assignment of all proton and carbon signals, as demonstrated in the structural elucidation of many complex molecules containing quinuclidine or similar motifs. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.

Atom Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity Key HMBC Correlations
C=O ~210 - - Protons on CH₃, Protons on C3/C5
CH₃ ~28 ~2.1 s C=O, C4
C2/C6 ~46 ~2.9 t C3/C5, C4, C7/C8
C3/C5 ~27 ~1.8 t C2/C6, C4
C4 ~45 - - Protons on CH₃, Protons on C3/C5, Protons on C2/C6

Note: The protons on the quinuclidine ring are chemically equivalent due to symmetry but may show complex splitting patterns.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is an analytical technique used to determine the precise arrangement of atoms within a crystal. libretexts.org By diffracting a beam of X-rays off a single crystal of a compound, a three-dimensional electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. ebi.ac.uk

For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its molecular structure in the solid state. It would confirm the connectivity and reveal the exact bond lengths and angles of the quinuclidine cage and the acetyl substituent. This technique is also capable of determining the absolute configuration of chiral molecules. While this compound itself is achiral, this method is invaluable for chiral derivatives. The technique has been successfully applied to determine the crystal structures of complex related compounds, such as Umeclidinium bromide, which is synthesized from a similar quinuclidine ketone intermediate. researchgate.net The data obtained would also describe the packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or van der Waals forces.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₅NO), the exact mass is 153.115364102 Da. nih.gov Techniques like Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer are commonly used to obtain HRMS data for quinuclidine derivatives, typically observing the protonated molecule [M+H]⁺. rsc.orgmdpi.com The experimental mass would be compared to the calculated mass to confirm the elemental composition.

Table 2: HRMS Data for this compound

Property Value
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol nih.gov
Calculated Exact Mass [M] 153.115364102 Da nih.gov
Observed Ion (ESI+) [M+H]⁺

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. For this compound, likely fragmentation pathways would include the loss of the acetyl group and cleavages within the quinuclidine ring structure, providing further structural confirmation.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org

The IR spectrum of this compound would be dominated by a few key absorption bands that are characteristic of its structure. The most prominent feature would be the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. Other important bands would include those for the C-N stretching of the tertiary amine and the various C-H stretching and bending vibrations of the aliphatic quinuclidine cage and the methyl group.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Ketone (C=O) Stretch 1705 - 1725 Strong
Amine (C-N) Stretch 1020 - 1250 Medium-Weak
Alkane (C-H) Stretch (sp³) 2850 - 3000 Medium-Strong

These values are typical ranges and can be influenced by the specific molecular environment.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its final purity.

Column Chromatography: This is a standard preparative technique used to isolate the desired compound from reaction byproducts and starting materials. rsc.org The crude reaction mixture is passed through a stationary phase (commonly silica (B1680970) gel) using a liquid mobile phase (eluent). By carefully selecting the eluent system, compounds with different polarities can be separated, allowing for the isolation of pure this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical method used to determine the purity of a compound with high sensitivity and resolution. rsc.orgmdpi.com A small amount of the sample is injected into a column packed with a stationary phase, and a liquid mobile phase under high pressure carries it through. A detector at the end of the column measures the components as they elute. For purity analysis of quinuclidine derivatives, reversed-phase HPLC using a C18 column is common. mdpi.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Purity levels are often expected to be above 95% for use in further applications. rsc.orgmdpi.com For chiral derivatives of quinuclidine, specialized chiral HPLC methods are employed to separate and quantify enantiomers. scispace.comdeepdyve.com

Table 4: Compound Names Mentioned

Compound Name
This compound
Umeclidinium bromide

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, purification, and quantification of this compound and its derivatives. sigmaaldrich.com The versatility of HPLC allows for its application in various stages of research and development, from monitoring reaction progress and assessing purity to the critical task of separating stereoisomers. The structural characteristics of the quinuclidine nucleus—a basic nitrogen atom and potential for chirality—dictate the common HPLC methodologies employed, which are primarily reversed-phase and chiral chromatography. researchgate.net

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is a widely used method for the analysis of quinuclidine derivatives due to its compatibility with a broad range of polar and nonpolar compounds. researchgate.net In this technique, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica particles, is used in conjunction with a polar mobile phase. lew.ro

Research on related quinuclidine compounds provides insight into typical RP-HPLC conditions. For instance, the analysis of 3-amidoquinuclidine derivatives was successfully performed on an RP-18 column. srce.hr The separation was achieved using a mobile phase composed of water, methanol (B129727), acetonitrile, acetic acid, and triethylamine (B128534) (60:25:15:0.33:0.2 v/v/v/v/v) at a flow rate of 1.0 mL/min. srce.hr The inclusion of additives like acetic acid and triethylamine is common to improve peak shape and resolution for basic compounds like quinuclidines by minimizing tailing effects caused by interactions with residual silanol (B1196071) groups on the silica support.

A variety of mobile phase compositions have been investigated for the separation of quinuclidine esters, including methanol-water and acetonitrile-water mixtures, as well as buffered systems like methanol-phosphate buffer. lew.ro The selection of columns such as Nucleosil C18, Nucleosil C8, and Hypersil C18 has been shown to provide good separation performance for this class of compounds. lew.ro

Table 1: Exemplary Reversed-Phase HPLC Conditions for Quinuclidine Derivatives

Parameter Condition 1 Condition 2
Analyte Class 3-Amidoquinuclidine derivatives srce.hr Quinuclidine esters lew.ro
Column Waters SymmetryShield RP-18 (150 x 3.9 mm, 5 µm) srce.hr Nucleosil C18 / Hypersil C18 lew.ro
Mobile Phase Water-Methanol-Acetonitrile-Acetic Acid-Triethylamine (60:25:15:0.33:0.2) srce.hr Methanol-Water (70:30, v/v) or Acetonitrile-Water (70:30, v/v) lew.ro
Flow Rate 1.0 mL/min srce.hr Not Specified
Temperature 40 °C srce.hr Not Specified

| Detection | Not Specified | Not Specified |

Chiral HPLC

The synthesis of quinuclidine derivatives often results in racemic mixtures, and since different enantiomers can exhibit distinct biological activities, their separation is of paramount importance. csfarmacie.czamericanpharmaceuticalreview.com Chiral HPLC is the most widely used method for the enantioseparation of quinuclidine compounds. researchgate.netcsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. scas.co.jp

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the chiral resolution of a wide array of compounds, including quinuclidine derivatives. csfarmacie.czresearchgate.net For example, a highly sensitive and specific normal-phase HPLC method was developed for the quantification of the (S)-enantiomer in a bulk sample of (R)-quinuclidinol, a precursor for several active pharmaceutical ingredients. researchgate.netscispace.comoup.com This separation achieved an excellent resolution of over 11.4 on a Chiralpak IC column, which is a cellulose-based CSP. researchgate.netscispace.com The mobile phase consisted of n-hexane, ethanol (B145695), 2-propanol, and diethylamine (B46881) (80:8:12:0.4, v/v/v/v), with UV detection at 230 nm. researchgate.netscispace.com The addition of a basic modifier like diethylamine is often crucial in normal-phase chiral separations of basic analytes to improve peak shape and enantioselectivity. researchgate.net

The versatility of chiral HPLC allows for operation in normal-phase, reversed-phase, and polar organic modes, providing flexibility in method development to achieve optimal separation for specific quinuclidine derivatives. csfarmacie.czchinesechemsoc.org

Table 2: Exemplary Chiral HPLC Conditions for Quinuclidine Derivatives

Parameter Condition 1 Condition 2
Analyte 3-Quinuclidinol (B22445) enantiomers researchgate.netscispace.com Racemic quinuclidine derivative for purification googleapis.com
Column Chiralpak IC (Cellulose-based) researchgate.netscispace.com Chiralcel OJ-H (20 x 250 mm) googleapis.com
Mode Normal Phase researchgate.netscispace.com Normal Phase googleapis.com
Mobile Phase n-Hexane-Ethanol-2-Propanol-Diethylamine (80:8:12:0.4) researchgate.netscispace.com Hexanes-IPA-Diethylamine (80:20:0.2) googleapis.com
Flow Rate Not Specified (Analytical) 20 mL/min (Preparative) googleapis.com
Detection UV at 230 nm researchgate.netscispace.com Not Specified

| Resolution (R_s) | > 11.4 researchgate.netscispace.com | Not Applicable (Preparative) |

Computational Chemistry and Cheminformatics in Quinuclidine Research

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to quinuclidine (B89598) derivatives to understand their fundamental properties, predict their behavior in chemical reactions, and elucidate the mechanisms of their formation. researchgate.netnih.gov

The electronic structure of a molecule, which governs its reactivity, can also be thoroughly analyzed using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for potential chemical reactions. researchgate.net

Table 1: Representative Parameters from DFT Analysis of Heterocyclic Compounds This table illustrates typical parameters obtained from DFT calculations for heterocyclic molecules related to quinuclidine. Specific values for 1-(Quinuclidin-4-yl)ethanone would require dedicated computational studies.

ParameterSignificanceTypical Application in Quinuclidine Research
Optimized GeometryProvides the most stable 3D structure, including bond lengths and angles.Determining the preferred conformation of the quinuclidine cage and its substituents.
HOMO/LUMO EnergiesIndicates the molecule's ability to donate or accept electrons.Predicting chemical reactivity and understanding electronic transitions. nih.gov
HOMO-LUMO GapRelates to the chemical stability and reactivity of the molecule.Assessing the kinetic stability of different quinuclidine derivatives.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential on the electron density surface.Identifying nucleophilic and electrophilic sites for reactions. researchgate.net
Natural Bond Orbital (NBO) ChargesCalculates the charge distribution on individual atoms.Understanding intramolecular interactions and bonding characteristics. researchgate.net

Understanding the mechanism of a chemical reaction involves identifying the transition state—the highest energy point along the reaction coordinate. ucsb.edu DFT calculations are a powerful tool for locating and characterizing these fleeting structures, which are nearly impossible to observe experimentally. mit.edu By calculating the vibrational frequencies of a proposed transition state structure, researchers can confirm its identity; a true transition state is characterized by having exactly one imaginary frequency. nih.gov

For reactions involving quinuclidine derivatives, DFT can be used to model the entire reaction pathway, from reactants to products, via the transition state. e3s-conferences.org This allows for the calculation of activation energies, which determine the rate of the reaction. Such modeling provides a detailed, step-by-step view of bond-breaking and bond-forming processes. For instance, in the synthesis of complex quinuclidines, DFT can elucidate the feasibility of different cyclization mechanisms by comparing the energy barriers of the proposed pathways. e3s-conferences.org This predictive capability is crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Many biologically active molecules, including quinuclidine derivatives, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological activity. nih.gov Asymmetric synthesis aims to produce a single enantiomer selectively. DFT calculations play a vital role in understanding and predicting the stereochemical outcome of such reactions. chinesechemsoc.org

The origin of stereoselectivity can be rationalized by modeling the transition states that lead to the different stereoisomers. chinesechemsoc.org By comparing the calculated energies of these competing transition states, the one with the lower energy will correspond to the pathway that forms the major product. This approach has been successfully used in organocatalysis and transition-metal-catalyzed reactions to explain why a particular catalyst yields a high enantiomeric excess. nih.govchinesechemsoc.org For example, in the iridium-catalyzed synthesis of quinuclidine derivatives, DFT calculations were employed to propose a model that accounts for the observed high diastereoselectivity and enantioselectivity by analyzing the steric and electronic interactions in the key transition states. chinesechemsoc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT provides static pictures of molecules and reaction pathways, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility and intermolecular interactions that are crucial for biological function. dntb.gov.ua

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape, as it must fit into the specific binding site of a biological target, such as a receptor or enzyme. unifi.it MD simulations can explore the conformational landscape of a molecule in different environments (e.g., in water or a lipid bilayer), revealing the different shapes it can adopt and the relative populations of these conformers.

This information is critical because the lowest-energy conformation in solution may not be the one that is active when bound to a protein. unifi.it Binding to a target can involve an "induced fit," where the ligand adopts a higher-energy conformation to achieve optimal interactions. unifi.it By simulating the behavior of quinuclidine derivatives, researchers can identify the range of possible conformations and correlate them with observed biological activities, aiding in the design of new compounds with improved potency and selectivity. nih.gov

MD simulations are extensively used to study the detailed interactions between a ligand and its protein target. rsc.org After an initial binding pose is predicted using molecular docking, an MD simulation is run to assess the stability of the protein-ligand complex and to observe its dynamic behavior over time. mdpi.comrsc.org

These simulations provide a wealth of information that is not available from static models. researchgate.net Key insights include:

Stability of the Binding Pose: The root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation indicates whether the complex is stable or if the ligand dissociates from the binding site. researchgate.net

Key Interactions: MD can track specific interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, between the ligand and the protein, highlighting which amino acid residues are critical for binding. nih.gov

Conformational Changes: Simulations can reveal how the binding of a ligand may induce conformational changes in the protein, which can be essential for its biological function or inhibition. nih.gov

Binding Energetics: Advanced MD techniques can be used to calculate the free energy of binding, providing a quantitative measure of the ligand's affinity for the target.

By applying MD simulations to a complex of this compound and a target protein, researchers could gain a dynamic understanding of the molecular recognition process, guiding the rational design of more effective therapeutic agents. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me The fundamental principle is that variations in the biological activity of compounds within a series are dependent on changes in their molecular features. fiveable.me By quantifying these features using molecular descriptors, QSAR models can predict the activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates. wikipedia.orgresearchgate.net In the context of quinuclidine research, QSAR has been effectively used to describe the structure-activity relationships for various derivatives. nih.gov

The development of a robust QSAR model is a critical process that involves several key steps, beginning with the careful selection of a dataset of molecules with experimentally determined biological activities. nih.gov This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. basicmedicalkey.com The goal is to create a model that is not only statistically significant but also possesses strong predictive capabilities. nih.gov

Validation is a crucial aspect of QSAR modeling to ensure the reliability and robustness of the developed model. basicmedicalkey.com This is achieved through both internal and external validation procedures. nih.gov Internal validation often employs cross-validation techniques, such as the leave-one-out (LOO) method, which systematically removes one compound from the training set, rebuilds the model, and predicts the activity of the removed compound. basicmedicalkey.com The result of this process is the cross-validated correlation coefficient (Q² or r²(CV)). mdpi.com

External validation involves using the model to predict the activities of the compounds in the independent test set, which were not used during model development. mdpi.com The predictive ability is assessed using the predictive correlation coefficient (R²_pred or r²_test). mdpi.commdpi.com A high-quality, predictive QSAR model is generally characterized by high values for both the coefficient of determination (R²) for the training set and the validation metrics (Q² and R²_pred). uniroma1.it Generally, a Q² value greater than 0.5 and an R²_pred value greater than 0.6 are considered indicative of a robust model. uniroma1.it

Model TypeR² (Training Set)Q² (Cross-Validation)R² (Test Set)Reference
3D-QSAR (CoMSIA)-> 0.50.876 mdpi.com
2D-QSAR-> 0.50.845 mdpi.com
MLRA QSAR0.870.710.70 mdpi.com
3D-QSAR (DDHRR_1)0.90760.8170- nih.gov

The predictive power of a QSAR model is highly dependent on the molecular descriptors used to represent the chemical structures. nih.gov These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties and are categorized by their dimensionality. researchgate.net

2D Descriptors: These are the simplest type of descriptors, calculated from the 2D representation of a molecule. jddtonline.info They include information on atom counts, bond counts, molecular weight, and topological indices that describe molecular branching and connectivity. nih.gov 2D-QSAR models are computationally efficient and have been successfully used to predict a wide range of biological activities. jddtonline.infomdpi.com

3D Descriptors: These descriptors are derived from the three-dimensional coordinates of a molecule and provide information about its spatial properties, such as shape and volume. nih.gov Prominent 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are widely used. mdpi.comnih.gov In CoMFA, molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. nih.gov CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors. nih.gov These methods are particularly useful for modeling ligand-receptor interactions. nih.govmdpi.com

4D Descriptors: 4D-QSAR represents a more advanced approach that incorporates a fourth dimension: the conformational flexibility of the molecules and their alignment possibilities. nih.govmdpi.com This method considers an ensemble of different conformations and alignments for each molecule in the dataset. nih.gov By ensemble averaging the spatial features, 4D-QSAR provides a more dynamic and realistic representation of the molecule, which can be particularly important when the bioactive conformation is unknown. nih.govmdpi.com

Combining descriptors of different dimensionalities can often lead to more robust and predictive models, as 2D and 3D descriptors can encode complementary molecular information. nih.gov

Beyond prediction, a key advantage of QSAR modeling is the ability to interpret the resulting model to gain insights into the structure-activity relationships (SAR). digitellinc.comnih.gov This interpretation helps chemists understand which molecular features are crucial for enhancing or diminishing biological activity, thereby guiding rational drug design. digitellinc.com

In 3D-QSAR methods like CoMFA and CoMSIA, the results are often visualized as contour maps. nih.gov These maps highlight regions in 3D space around the aligned molecules where specific properties are favorable or unfavorable for activity. For instance, a CoMFA steric contour map might show a green-colored region, indicating that bulky substituents are preferred in that area to increase activity, while a yellow-colored region would suggest that bulky groups are detrimental. nih.gov Similarly, electrostatic maps can indicate where positive or negative charges are favored. nih.gov One study on cinnoline (B1195905) analogues using CoMFA/CoMSIA found that bulky groups at the R1 and R3 positions, along with hydrophilic and negatively charged substitutions at the R1 position, were important for improving inhibitory activity. nih.gov This type of detailed structural insight is invaluable for lead optimization.

Pharmacophore Modeling for Ligand Design and Target Identification

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. dergipark.org.tr A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. slideshare.netfiveable.me These key features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.gov

The process begins by identifying the common chemical features shared by a set of known active molecules. nih.gov These features are then mapped into a 3D model that represents a hypothesis of the necessary interactions within the receptor's binding site. nih.govnih.gov For example, a study on MMP-9 inhibitors resulted in a five-point pharmacophore hypothesis (DDHRR_1), consisting of two hydrogen bond donors, one hydrophobic group, and two aromatic rings. nih.gov Another model generated for the Brd4 protein identified features including hydrophobic centers, a negative ionizable group, and a hydrogen bond acceptor. nih.gov

Once a pharmacophore model is developed and validated, its primary application is in virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. dergipark.org.trslideshare.net These "hit" compounds are then expected to exhibit the desired biological activity and can be prioritized for further experimental testing, significantly streamlining the discovery of new lead compounds. rsc.org

Molecular Docking and Scoring for Binding Affinity Prediction and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and conformation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). youtube.com This method is fundamental in structure-based drug design, where the 3D structure of the target protein has been determined experimentally. The primary goal of molecular docking is to model the protein-ligand complex and predict its binding affinity. youtube.commdpi.com

The process involves placing the ligand in the binding site of the receptor and exploring its various possible conformations and orientations. youtube.com Each of these potential binding poses is then evaluated by a "scoring function," which is a mathematical algorithm that estimates the binding free energy of the complex. schrodinger.com Poses with the lowest (most favorable) energy scores are considered the most likely binding modes. openmedicinalchemistryjournal.com Docking studies on thiopyrano[2,3-b]quinoline derivatives, for instance, predicted binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.govsemanticscholar.org

Beyond predicting binding affinity, docking provides detailed insights into the specific molecular interactions between the ligand and the receptor. nih.gov It can identify key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.govjddtonline.info For example, the docking of quinoline (B57606) derivatives has revealed interactions with residues such as ILE-8, LYS-7, VAL-14, and TRP-12. nih.gov This information is critical for understanding the mechanism of action and for designing modifications to the ligand to improve its potency and selectivity. schrodinger.com To enhance the accuracy of predictions, methods like consensus scoring, which combine the results from multiple scoring functions, are often employed. nih.gov

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Thiopyrano[2,3-b]quinoline derivativesCB1a-5.3 to -6.1ILE-8, LYS-7, VAL-14, LYS-16, TRP-12, TRP-25 nih.govsemanticscholar.org
Quinolinedione-betulin hybridsSARS-CoV-2 Mpro & PLproNot specified, ranked by Dock ScoreNot specified mdpi.com
Quinoline alkaloid derivativesBruton's Tyrosine Kinase (BTK)Not specified, ranked by docking scoreNot specified jddtonline.info
Cinnoline analoguesBruton's Tyrosine Kinase (BTK)Not specifiedNot specified nih.gov

Biological and Catalytic Applications: Mechanistic and Structure Activity Perspectives

Receptor Binding and Signaling Pathway Modulation

The quinuclidine (B89598) scaffold, a core component of 1-(Quinuclidin-4-yl)ethanone, is a well-established pharmacophore that interacts with various receptors, leading to the modulation of their signaling pathways.

Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs), especially α7 Subtype

Derivatives of the quinuclidine scaffold have been identified as selective agonists for the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs). The α7 nAChR is a crucial therapeutic target for a range of neurological and inflammatory disorders. While direct studies on this compound are limited, research on related quinuclidine structures provides valuable insights into its potential interactions. For instance, modifications at the 3-position of the quinuclidine ring with arylidene groups have yielded selective α7 agonists. rhhz.net

The interaction of quinuclidine-based ligands with the α7 nAChR can lead to either partial or silent agonism. Silent agonists are of particular interest as they can induce receptor desensitization and promote the metabotropic functions of the α7 receptor, which are linked to anti-inflammatory responses. dovepress.com The nature of the substituent on the quinuclidine ring plays a critical role in determining the pharmacological profile, with some derivatives acting as partial agonists while others exhibit a silent, desensitizing profile. dovepress.com

Quinuclidine Derivative Type Interaction with α7 nAChR Potential Therapeutic Implication
Arylidene-substituted quinuclidinesSelective AgonismCognitive enhancement, anti-inflammatory effects
N-methyl quinuclidineSelective AgonismNeurological disorders
5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole derivativesPartial and Silent AgonismModulation of immune responses

Muscarinic Receptor Antagonism/Agonism

Quinuclidine derivatives have also been extensively studied for their interactions with muscarinic acetylcholine receptors (mAChRs). nbinno.com These receptors are involved in a wide array of physiological functions, and their modulation is a key strategy in the treatment of various diseases. Specifically, certain quinuclidine derivatives have been designed as M2-selective muscarinic receptor antagonists. chinesechemsoc.org The basicity and structure of the quinuclidine moiety are crucial for both receptor affinity and selectivity among the five muscarinic receptor subtypes. chinesechemsoc.org

Structure-Activity Relationships (SAR) in Receptor Binding

The structure-activity relationship (SAR) of quinuclidine derivatives at both nicotinic and muscarinic receptors is a field of active research. For α7 nAChRs, the SAR of quinuclidine benzamides has been explored, revealing that the activity of this class of compounds diverges from their activity at the structurally homologous 5-HT3 receptor. researchgate.netnih.gov This highlights the subtle structural requirements for selective receptor engagement.

Key SAR insights for quinuclidine derivatives include:

Substitution Position: The position of substituents on the quinuclidine ring significantly influences receptor affinity and selectivity.

Nature of Substituents: The electronic and steric properties of the substituents are critical. For example, the presence of hydrogen-bond acceptor groups can favor a silent desensitizing profile at the α7 nAChR. dovepress.com

Chemical Biology Applications Beyond Specific Targets

The unique structural and chemical properties of the quinuclidine moiety also lend themselves to applications in catalysis.

Asymmetric Catalysis and Ligand Design

The rigid, chiral framework of certain quinuclidine derivatives, such as those found in Cinchona alkaloids, makes them privileged structures in asymmetric catalysis. chinesechemsoc.orgchinesechemsoc.org While this compound itself is not a chiral molecule, the quinuclidine scaffold can be functionalized to create chiral ligands for a variety of asymmetric transformations. The nitrogen atom of the quinuclidine can act as a Lewis base or be part of a bifunctional catalyst system. dovepress.com

The design of chiral quinuclidine-based ligands often involves the introduction of functional groups that can coordinate to a metal center or interact with a substrate through non-covalent interactions, thereby inducing stereoselectivity in a chemical reaction.

Organic Base Catalysis

The tertiary amine nitrogen in the quinuclidine ring imparts basic properties to the molecule. Quinuclidine and its derivatives are known to be effective organic base catalysts in a variety of reactions. The basicity of the quinuclidine nitrogen is a key factor in its catalytic activity. For instance, quinuclidine has been shown to be a highly active catalyst in the Baylis-Hillman reaction, with its reactivity correlating with its pKa.

The rigid structure of the quinuclidine framework prevents steric hindrance around the nitrogen atom, enhancing its accessibility and catalytic efficiency. This makes quinuclidine-based structures attractive catalysts for reactions that benefit from a strong, non-nucleophilic base.

Proton-Coupled Electron Transfer (PCET) Applications

The involvement of the quinuclidine scaffold in proton-coupled electron transfer (PCET) processes has been a subject of significant interest, particularly in the context of synthetic organic chemistry. While direct and extensive research on the specific PCET applications of this compound is not widely documented in publicly available literature, the well-established reactivity of the parent quinuclidine molecule and its derivatives provides a strong foundation for understanding its potential role in such transformations. The core principle lies in the ability of the quinuclidine nitrogen to mediate the concerted or sequential transfer of a proton and an electron, a process fundamental to many catalytic cycles.

Quinuclidine and its derivatives have been effectively employed as hydrogen-atom-transfer (HAT) catalysts in a variety of photoinduced and electrochemical reactions. rhhz.netresearchgate.net This HAT activity is a manifestation of a PCET process. The general mechanism involves the single-electron oxidation of the quinuclidine nitrogen to form a highly reactive quinuclidine radical cation. rhhz.net This radical cation is a potent electrophile and possesses a significantly higher N-H bond dissociation energy (BDE) compared to many other HAT catalysts, enabling it to abstract hydrogen atoms from otherwise strong and unactivated C-H bonds. rhhz.netmdpi.com

The catalytic cycle typically begins with the oxidation of quinuclidine by a photoexcited catalyst or via an electrochemical process to generate the quinuclidine radical cation. rhhz.net This species then abstracts a hydrogen atom from a substrate, leading to the formation of a substrate radical and the protonated quinuclidine. The substrate radical can then undergo various synthetic transformations, such as addition to an alkene. rhhz.net The catalytic cycle is completed by the deprotonation of the quinuclidinium ion and the reduction of the initial oxidant, regenerating the active quinuclidine catalyst.

The utility of quinuclidine in these PCET-driven reactions is highlighted by its ability to facilitate the functionalization of a wide range of substrates, including alcohols, adamantanes, and primary amine derivatives. rhhz.net For instance, in the presence of a hydrogen bond acceptor, the quinuclidine radical cation can selectively abstract a hydrogen atom from the α-position of an alcohol. rhhz.net

While the acetyl group at the 4-position of the quinuclidine ring in this compound would likely influence its electronic properties and steric accessibility compared to the parent quinuclidine, the fundamental capacity of the bicyclic amine core to participate in PCET is expected to be retained. The specific impact of the 4-acetyl substituent on the redox potential and the hydrogen-atom abstracting ability of the corresponding radical cation would require dedicated experimental and computational studies.

The table below summarizes key properties and mechanistic steps related to the involvement of the quinuclidine scaffold in PCET/HAT catalysis, which can be considered relevant for understanding the potential applications of this compound.

Property/Mechanistic StepDescriptionReference
Catalyst Type Hydrogen-Atom-Transfer (HAT) Catalyst rhhz.net
Mechanism of Action Proton-Coupled Electron Transfer (PCET) acs.org
Active Species Quinuclidine Radical Cation rhhz.net
Generation of Active Species Single-electron oxidation via photoredox catalysis or electrochemistry rhhz.netresearchgate.net
Key Reactivity Abstraction of hydrogen atoms from C-H, Si-H, and other bonds rhhz.netmdpi.com
Redox Potential of Quinuclidine E1/2ox = +1.1 V vs. SCE in MeCN rhhz.net
Bond Dissociation Energy H-N+ BDE of protonated quinuclidinium ion ≈ 100 kcal/mol rhhz.netmdpi.com

Further research into the electrochemical behavior and photocatalytic activity of this compound is necessary to fully elucidate its specific applications and mechanistic nuances within the field of Proton-Coupled Electron Transfer.

Future Research Directions and Emerging Paradigms for 1 Quinuclidin 4 Yl Ethanone

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Current synthetic strategies for quinuclidine-based molecules often rely on multi-step processes that may not align with modern principles of green chemistry. A significant future direction lies in developing more sustainable and efficient synthetic routes to 1-(Quinuclidin-4-yl)ethanone and its analogs. This involves a shift towards methodologies that reduce waste, minimize energy consumption, and utilize renewable resources.

Key areas of development include:

Biocatalysis: The use of enzymes, such as ketoreductases, presents a promising avenue for the stereoselective synthesis of chiral alcohols derived from this compound. Biocatalytic reductions can operate under mild, environmentally friendly conditions and offer high enantioselectivity, which is crucial for producing pharmacologically active isomers. researchgate.net The development of robust enzymes capable of handling the quinuclidine (B89598) scaffold could significantly improve the efficiency and sustainability of synthesizing chiral derivatives. researchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and streamlined purification processes.

Catalytic C-H Activation: Moving beyond classical named reactions, the direct functionalization of C-H bonds on the quinuclidine core or its precursors represents a more atom-economical approach. rhhz.net Developing selective catalysts for this purpose would shorten synthetic sequences by eliminating the need for pre-functionalized starting materials.

Synthetic Strategy Potential Advantages for this compound Synthesis
Biocatalysis High stereoselectivity for chiral derivatives, mild reaction conditions, reduced environmental impact.
Flow Chemistry Improved reaction control, scalability, safety, and potential for automation.
Catalytic C-H Activation Increased atom economy, shorter synthetic routes, reduced waste generation.

Exploration of New Reactivity Modes and Functionalization Strategies

The structural framework of this compound offers multiple sites for chemical modification, including the quinuclidine nitrogen, the C-H bonds of the bicyclic cage, and the acetyl group. Future research will likely focus on exploring novel reactivity modes to generate a diverse library of derivatives for various applications.

A primary area of interest is the direct functionalization of sp³ C–H bonds, which is a significant challenge in organic chemistry. nih.gov The quinuclidine scaffold itself has been employed as a hydrogen-atom-transfer (HAT) catalyst to activate C-H bonds in other molecules. rhhz.netnih.govnih.gov A future paradigm would involve leveraging this intrinsic reactivity to functionalize the C-H bonds of the this compound molecule itself or in an intermolecular fashion. This could be achieved through photoredox catalysis, where the quinuclidine radical cation facilitates selective hydrogen abstraction, enabling the introduction of new functional groups such as alkyl or aryl moieties. nih.govnih.gov

Further avenues for exploration include:

Functionalization of the Acetyl Group: The ketone moiety can be a versatile handle for a wide range of transformations, including aldol (B89426) condensations, alpha-functionalization, and conversion to other functional groups like oximes or hydrazones, leading to compounds with potentially new biological activities.

Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce selective ring-opening or skeletal rearrangements of the quinuclidine cage could lead to novel and structurally complex scaffolds that are otherwise difficult to access.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry is an indispensable tool for modern chemical research. For this compound, advanced computational modeling can provide profound insights into its structure, reactivity, and potential interactions with biological targets, thereby guiding experimental work.

Future computational studies will likely employ a range of methods:

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, molecular orbitals (e.g., HOMO and LUMO), and thermodynamic properties of this compound and its derivatives. ufms.brphyschemres.org This allows for the prediction of reactivity, the elucidation of reaction mechanisms for its synthesis and functionalization, and the rational design of new catalysts. physchemres.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound derivatives in different environments, such as in solution or bound to a biological target. This can help in understanding conformational preferences and the key intermolecular interactions that govern its biological activity.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods are particularly useful for studying enzyme-catalyzed reactions or the binding of a ligand to a receptor. For instance, QM/MM could be used to model the interaction of a this compound-based inhibitor with the active site of an enzyme like acetylcholinesterase.

Computational Method Application to this compound Research
Density Functional Theory (DFT) Predict chemical reactivity, model reaction mechanisms, calculate spectroscopic properties. physchemres.orgnih.gov
Molecular Dynamics (MD) Simulate conformational changes, study solvation effects, analyze ligand-receptor interactions.
Pharmacophore Modeling Identify key structural features for biological activity, guide virtual screening.

Elucidation of Broader Biological Target Landscape and Mechanisms of Action

The quinuclidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Derivatives of quinuclidine are known to act as, for example, muscarinic receptor antagonists and anticholinesterase agents. researchgate.netebi.ac.uk However, the full biological potential of this compound itself remains largely unexplored.

A critical future direction is the systematic evaluation of this compound and its derivatives against a wide array of biological targets to uncover new therapeutic opportunities. This involves moving beyond the traditional targets associated with the quinuclidine core. Recent studies on related quinuclidinone structures have shown potential anti-proliferative activity, suggesting that cancer-related pathways could be a fruitful area of investigation. researchgate.net

Future research should focus on:

Phenotypic Screening: Testing the compound in cell-based or whole-organism assays to identify novel biological effects without a preconceived target.

Target Deconvolution: Once a phenotypic effect is observed, employing chemoproteomics and other advanced techniques to identify the specific protein or pathway being modulated.

Mechanism of Action (MoA) Studies: Conducting detailed biochemical and biophysical assays to understand precisely how the compound interacts with its target and elicits a biological response.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The integration of these technologies can be envisioned in several ways:

AI-Driven Retrosynthesis: Machine learning algorithms can be trained on vast reaction databases to propose novel and efficient synthetic routes to complex derivatives of this compound. digitellinc.comnih.govacs.org This can help overcome synthetic challenges and accelerate the creation of compound libraries.

Virtual High-Throughput Screening (vHTS): Instead of physically synthesizing and testing millions of compounds, AI models can be used to create vast virtual libraries of this compound derivatives and predict their binding affinity to various biological targets. promegaconnections.com This allows for the rapid and cost-effective prioritization of a smaller, more promising set of compounds for actual synthesis and experimental testing.

Predictive Modeling: Machine learning models can be developed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. By integrating these predictions early in the design phase, researchers can focus on candidates with a higher probability of success in later stages of drug development.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-(Quinuclidin-4-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, analogous compounds like 1-(3-fluoro-4-propoxyphenyl)ethanone are synthesized using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Optimization strategies include:

  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic acylation efficiency.
  • Catalyst stoichiometry : A 1:1 molar ratio of AlCl₃ to acyl chloride improves yield while reducing decomposition .
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : The quinuclidine moiety exhibits distinct splitting patterns. For example, the C=O group resonates at δ ~205–210 ppm in ¹³C NMR, while the quinuclidine protons appear as multiplets between δ 1.5–3.5 ppm due to restricted rotation .
  • IR Spectroscopy : A strong carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ confirms the ethanone group .
  • Mass Spectrometry (EI) : The molecular ion peak ([M⁺]) should match the molecular weight (e.g., 167.2 g/mol for C₉H₁₃NO). Fragmentation patterns (e.g., loss of CO) validate the structure .

Advanced: How should researchers address discrepancies in thermodynamic data (e.g., boiling points) reported for this compound derivatives?

Methodological Answer:
Contradictions in data (e.g., boiling points) arise from variations in measurement techniques or impurities. To resolve these:

Cross-validate methods : Compare results from dynamic distillation (ASTM D86) vs. static equilibrium methods (NIST-recommended) .

Assess purity : Use gas chromatography (GC) with FID detection to confirm compound purity >99% before measurement.

Reference standardized databases : Prioritize data from NIST or peer-reviewed studies, which report uncertainties (e.g., ±0.5 K for boiling points) .

Advanced: What experimental frameworks are suitable for studying the bioactivity of this compound in enzyme inhibition assays?

Methodological Answer:
For enzyme interaction studies (e.g., acetylcholinesterase):

  • Kinetic assays : Use a spectrophotometric method (Ellman’s reagent) to measure inhibition rates. Prepare this compound in DMSO (≤1% v/v to avoid solvent interference).
  • Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values. Include positive controls (e.g., donepezil) for validation .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to the enzyme’s active site, correlating computational and experimental data .

Basic: What protocols ensure the stability of this compound during long-term storage?

Methodological Answer:

  • Storage conditions : Keep in amber vials under inert gas (argon) at –20°C to prevent oxidation.
  • Purity monitoring : Conduct quarterly HPLC analyses (C18 column, acetonitrile/water gradient) to detect degradation products.
  • Lyophilization : For aqueous solutions, lyophilize and store as a powder to avoid hydrolysis .

Advanced: How can computational models (e.g., QSPR) predict the physicochemical properties of this compound derivatives?

Methodological Answer:
Quantum Chemical QSPR Models :

Optimize the 3D structure using DFT (B3LYP/6-31G* basis set).

Calculate descriptors (e.g., logP, polar surface area) with software like COSMO-RS.

Train neural networks on datasets (e.g., CC-DPS) to predict solubility, toxicity, or partition coefficients .
For example, predicted logP values for this compound derivatives correlate with experimental octanol-water partitioning data within ±0.3 units .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.